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Abstract

Mofegiline (MDL 72974) is a potent, selective, and irreversible inhibitor of monoamine oxidase
B (MAO-B), an enzyme of significant interest in the pathophysiology of neurodegenerative
disorders. Developed by the Merrell-Dow Research Institute in the 1980s, Mofegiline was
initially investigated for its therapeutic potential in Parkinson's disease and Alzheimer's disease.
[1] Although it demonstrated a promising preclinical and early clinical profile, its development
was ultimately discontinued, and it was never commercially marketed. This technical guide
provides a comprehensive overview of the discovery, mechanism of action, and historical
development of Mofegiline, presenting key quantitative data, detailed experimental protocols,
and visual representations of its biochemical interactions and experimental workflows.

Introduction: The Rationale for MAO-B Inhibition

Monoamine oxidase B is a flavin-dependent enzyme located on the outer mitochondrial
membrane, where it plays a crucial role in the catabolism of monoamine neurotransmitters,
particularly dopamine.[1] Increased MAO-B activity with aging is linked to the progression of
neurodegenerative diseases such as Parkinson's and Alzheimer's.[1] By inhibiting MAO-B, the
degradation of dopamine is reduced, leading to increased synaptic availability of this vital
neurotransmitter. This mechanism forms the therapeutic basis for the use of MAO-B inhibitors
in managing the motor symptoms of Parkinson's disease.
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Discovery and Development of Mofegiline

Mofegiline was designed as a selective, mechanism-based irreversible inhibitor of MAO-B.[2]
Its development was part of a broader effort to create MAO-B inhibitors with improved
selectivity and safety profiles compared to earlier, non-selective MAO inhibitors, which were
associated with a significant risk of hypertensive crisis (the "cheese effect"). Preclinical studies
demonstrated Mofegiline's high potency and selectivity for MAO-B over MAO-A.[2] In addition
to its primary target, Mofegiline was also found to be a potent inhibitor of semicarbazide-
sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1),
suggesting potential anti-inflammatory properties.[3][4]

Mechanism of Action

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B.[5] The inhibition process
occurs in a single catalytic turnover.[1] The proposed mechanism involves the oxidation of
Mofegiline by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site,
which generates a reactive iminium intermediate.[1][5] This intermediate then undergoes a
nucleophilic attack by the N(5) of the reduced flavin, followed by the irreversible elimination of a
fluoride ion, resulting in the formation of a covalent adduct between Mofegiline and the FAD
cofactor.[1] This covalent modification permanently inactivates the enzyme.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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